molecular formula C17H15N3O4S2 B6531195 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide CAS No. 1021212-98-5

2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B6531195
CAS No.: 1021212-98-5
M. Wt: 389.5 g/mol
InChI Key: LXMCHUXNAXRIJI-UHFFFAOYSA-N
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Description

2-Benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide is a novel synthetic compound designed for medicinal chemistry and drug discovery research. This hybrid molecule incorporates two privileged pharmacophores: a benzenesulfonamide group and a thiazole-4-carboxamide scaffold. Its primary research value lies in its potential as a multi-target agent for investigating cancer therapeutics and antimicrobial applications. As a benzenesulfonamide derivative, this compound is of significant interest for developing carbonic anhydrase IX (CA IX) inhibitors . CA IX is a transmembrane enzyme overexpressed in hypoxic tumor environments, such as those found in triple-negative breast cancer (e.g., MDA-MB-231 cells) and other solid tumors, but is nearly absent in normal tissues . Selective inhibition of CA IX disrupts pH regulation in cancer cells, impairing their survival and proliferation . Preclinical studies on structurally similar aryl thiazolone–benzenesulfonamides have demonstrated potent anti-proliferative activity and the ability to induce apoptosis in cancer cell lines . Furthermore, the 1,3-thiazole-4-carboxamide core is a structure of high interest in anticancer research. Analogues based on this scaffold have been designed as simplified mimics of potent tubulin-binding agents like pretubulysin, which suppress microtubule dynamics and inhibit cell division . Molecular docking studies of related 2-aminothiazole-4-carboxamides suggest interactions with the tubulin binding site, indicating a potential dual mechanism of action for this compound class . Beyond oncology, benzenesulfonamide-thiazole hybrids show promise in infectious disease research. Inhibition of bacterial carbonic anhydrases has been shown to interfere with microbial growth and biofilm formation . This makes such compounds valuable tools for exploring new antibacterial strategies, particularly against pathogens like Staphylococcus aureus and Klebsiella pneumoniae . This product is intended for research purposes only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-13-7-5-6-12(10-13)18-16(21)15-11-25-17(19-15)20-26(22,23)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMCHUXNAXRIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Formation

The 1,3-thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis, which involves cyclization of α-halo ketones with thioureas. For 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide, the 4-carboxamide substituent necessitates a pre-functionalized thiazole intermediate. A modified approach involves:

  • Condensation of ethyl 2-bromoacetoacetate with thiourea to form ethyl 2-aminothiazole-4-carboxylate.

  • Hydrolysis of the ethyl ester using lithium hydroxide (LiOH·H₂O) in tetrahydrofuran (THF)/water to yield 2-aminothiazole-4-carboxylic acid.

Key Reaction Conditions :

  • Reflux in ethanol for 4–6 hours.

  • Yields: 70–85% for ester hydrolysis.

Sulfonamide Functionalization at Position 2

Introduction of the benzenesulfonamide group at the thiazole’s 2-position requires selective sulfonylation of the primary amine. This is achieved via:

  • Reaction of 2-aminothiazole-4-carboxylic acid with benzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA).

  • Stirring at 0°C to room temperature for 12–24 hours.

Optimized Parameters :

  • Molar ratio: 1:1.2 (amine:sulfonyl chloride).

  • Yield: 65–78% after column chromatography (hexane/ethyl acetate).

Carboxamide Coupling at Position 4

The carboxylic acid at position 4 is coupled with 3-methoxyaniline using peptide coupling reagents. Two methods are prevalent:

Method A: EDCI/HOBt-Mediated Coupling

  • Activation of 2-benzenesulfonamidothiazole-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dry dimethylformamide (DMF).

  • Addition of 3-methoxyaniline and triethylamine (TEA) at 0°C, followed by stirring at room temperature for 12–18 hours.

Typical Yields : 60–72% after purification.

Method B: HATU-Mediated Coupling

  • Use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent in DMF.

  • Reaction at room temperature for 6–8 hours.

Advantages : Higher yields (75–85%) and shorter reaction times.

Detailed Synthetic Procedures

Step 1: Synthesis of 2-Aminothiazole-4-Carboxylic Acid

  • Combine ethyl 2-bromoacetoacetate (10 mmol) and thiourea (10 mmol) in ethanol.

  • Reflux for 4 hours, cool, and filter the precipitate.

  • Hydrolyze the ester with LiOH·H₂O (2 eq) in THF/H₂O (3:1) at 0°C for 2 hours.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.45 (s, 2H, NH₂), 2.55 (s, 3H, CH₃).

Step 2: Sulfonylation to 2-Benzenesulfonamidothiazole-4-Carboxylic Acid

  • Dissolve 2-aminothiazole-4-carboxylic acid (5 mmol) in DCM.

  • Add TEA (6 mmol) and benzenesulfonyl chloride (6 mmol) dropwise at 0°C.

  • Stir for 24 hours, wash with HCl (1M), and purify via column chromatography.

Characterization :

  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₀H₉N₂O₄S₂: 301.0012, found 301.0018.

Step 3: Carboxamide Formation

  • Activate 2-benzenesulfonamidothiazole-4-carboxylic acid (3 mmol) with EDCI (3.6 mmol) and HOBt (3.6 mmol) in DMF.

  • Add 3-methoxyaniline (3 mmol) and TEA (9 mmol).

  • Stir for 18 hours, extract with DCM, and purify via silica gel chromatography.

Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 166.4 (C=O), 160.1 (C-O), 135.2 (Ar-C).

Analytical and Spectroscopic Validation

Purity and Yield Data

StepReagent SystemYield (%)Purity (HPLC)
1LiOH/THF8298.5
2TEA/DCM7197.8
3EDCI/HOBt/DMF6899.1

Comparative Analysis of Coupling Agents

AgentReaction Time (h)Yield (%)Cost (USD/g)
EDCI18680.45
HATU6832.20

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Excess sulfonyl chloride leads to disubstitution. Mitigation strategies include:

  • Controlled addition rates (1 drop/2 seconds).

  • Low-temperature reactions (0–5°C).

Solvent Selection for Carboxamide Coupling

  • DMF vs. THF : DMF provides higher solubility for polar intermediates.

  • Dichloromethane : Avoided due to poor HOBt activation.

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

  • Replace HATU with EDCI/HOAt : Reduces cost by 40% while maintaining 70–75% yields.

  • Recycle TEA : Distillation recovery achieves 90% solvent reuse.

Green Chemistry Approaches

  • Microwave-assisted synthesis : Reduces Step 3 time from 18 h to 45 min.

  • Aqueous workup : Eliminates DCM in favor of ethyl acetate/water partitions .

Chemical Reactions Analysis

Chemical Reactions of Thiazole Derivatives

Thiazole derivatives can participate in a variety of chemical reactions due to their functional groups. These reactions include:

  • Nucleophilic Substitution : The thiazole ring can undergo nucleophilic substitution reactions, especially at positions where good leaving groups are present.

  • Coupling Reactions : These are used to introduce new substituents, such as aryl or alkyl groups, onto the thiazole ring.

  • Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Example Reactions

Reaction TypeConditionsProduct
Nucleophilic SubstitutionStrong nucleophile, solvent like DMFSubstituted thiazole
Peptide CouplingEDCI, HOBt, DIPEA, DMFCoupled product with new amine

Mechanism of Action and Biological Activity

The biological activity of thiazole derivatives, including their potential as anticancer agents, often involves inhibition of enzymes like carbonic anhydrases. For 2-benzenesulfonamido-N-[2-(3-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide , the mechanism primarily involves inhibition of carbonic anhydrase IX, which plays a role in tumor growth and survival.

Biological Activity Data

CompoundTarget EnzymeIC50
Thiazole DerivativesCarbonic Anhydrase IXVaries, often in nM range

Scientific Research Applications

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. Research indicates that derivatives of thiazole compounds show significant antiproliferative effects against various cancer cell lines, including breast (MCF-7 and MDA-MB-231), colon, and other peripheral cancers .

  • Mechanism of Action : The compound is believed to exert its effects through multiple mechanisms, including the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. For instance, a study demonstrated that certain thiazole derivatives inhibited the Abl protein kinase, which is crucial in chronic myeloid leukemia (CML) treatment .

Enzyme Inhibition

The compound has shown promise as a carbonic anhydrase (CA) inhibitor. Specifically, it targets carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The selectivity and potency against CA IX make it a candidate for further development in cancer therapy .

  • Inhibition Potency : Compounds derived from thiazole scaffolds displayed IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential as selective inhibitors compared to other carbonic anhydrases .

Antibacterial Properties

In addition to its anticancer applications, 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide exhibits antibacterial properties. Research indicates that thiazole-based compounds can interfere with bacterial growth by inhibiting specific enzymes necessary for bacterial survival .

  • Case Studies : Several studies have evaluated the antibacterial efficacy of thiazole derivatives against various strains of bacteria, demonstrating significant inhibitory effects and potential for development into antibacterial agents.

Summary of Findings

Application AreaDescriptionKey Findings
Anticancer Activity Inhibits cancer cell proliferation and induces apoptosisEffective against MCF-7 and MDA-MB-231
Enzyme Inhibition Targets carbonic anhydrase IX, crucial for tumor growthIC50 values: 10.93 - 25.06 nM
Antibacterial Activity Interferes with bacterial enzyme functionsSignificant inhibitory effects observed

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The thiazole ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Sulfonamide-Containing Thiazole Derivatives

Several compounds with sulfonamide-thiazole scaffolds have been synthesized, differing in substituents and biological targets:

Compound Name Key Substituents Synthesis Yield Key Features Reference
4-(N-Benzyl-4-phenoxyphenylsulfonamido)-2-(benzyloxy)-N-(methylsulfonyl)benzamide (21a) Benzyloxy, methylsulfonyl, phenoxyphenylsulfonamido 56% Acylsulfonamide group; synthesized via H-program coupling
4-(N-Benzyl-4-phenoxyphenylsulfonamido)-2-(benzyloxy)-N-(phenylsulfonyl)benzamide (21b) Benzyloxy, phenylsulfonyl 44% Larger sulfonyl group; lower yield than 21a
Target Compound Benzenesulfonamido, 3-methoxyphenyl Not reported Unique 3-methoxy substitution; thiazole core N/A

Key Observations :

  • Sulfonamide substituents (e.g., methylsulfonyl vs. phenylsulfonyl) influence yields, suggesting that steric hindrance affects reaction efficiency .

Thiazole-4-Carboxamide Derivatives

Thiazole carboxamides are explored for diverse applications, with substituents modulating activity:

Compound Name Substituents Notable Features Reference
DAMPTC (2-[(3,4-dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide) Dichlorophenyl, morpholinylpropyl Dual MCL-1/BCL inhibitor; morpholine enhances solubility
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide Trifluoromethyl, dihydroindenyl Chiral center; trifluoromethyl boosts metabolic stability
Target Compound Benzenesulfonamido, 3-methoxyphenyl Methoxy group may improve membrane permeability N/A

Key Observations :

  • The 3-methoxyphenyl group in the target compound is distinct from the trifluoromethyl group in , suggesting differences in electronic effects and bioavailability .

Role of the 3-Methoxyphenyl Substituent

The 3-methoxyphenyl group appears in diverse scaffolds, influencing physicochemical properties:

Compound Name Core Structure Functional Role of 3-Methoxyphenyl Reference
Methoxmetamine Cyclohexanone Enhances lipophilicity; detected in HTS
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate Phosphonate ester Modulates enzyme inhibition kinetics
Target Compound Thiazole Potential π-π stacking in binding sites N/A

Key Observations :

  • The 3-methoxyphenyl group is associated with increased lipophilicity across multiple scaffolds, which may enhance blood-brain barrier penetration in neuroactive compounds .
  • In the target compound, this group could facilitate interactions with aromatic residues in biological targets, similar to phosphonate esters in .

Biological Activity

The compound 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound includes a thiazole ring, a benzenesulfonamide moiety, and a methoxyphenyl group. This unique combination of functional groups is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. In particular, a related compound demonstrated an IC50 value lower than that of doxorubicin in Jurkat and A-431 cell lines, indicating strong antiproliferative activity .

Table 1: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Reference
Compound AJurkat< 0.5
Compound BA-431< 0.5
Compound CMDA-MB-2310.15

Antibacterial Activity

The antibacterial properties of thiazole compounds have also been explored. The mechanism often involves inhibition of carbonic anhydrases (CAs), which are crucial for bacterial growth. Compounds exhibiting CA inhibitory activity showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity Data

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli12 µg/mL
Compound ES. aureus8 µg/mL

Anticonvulsant Activity

Thiazole derivatives have been evaluated for anticonvulsant properties as well. A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influence anticonvulsant efficacy. Compounds with specific substitutions demonstrated median effective doses significantly lower than standard treatments like ethosuximide .

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potent inhibition against carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis .
  • Induction of Apoptosis : Certain analogs have been reported to induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .
  • Antimicrobial Mechanism : By inhibiting carbonic anhydrases in bacteria, these compounds disrupt essential physiological processes necessary for bacterial survival.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Case Study on MDA-MB-231 Cells : One study demonstrated that a related benzenesulfonamide induced apoptosis in MDA-MB-231 breast cancer cells with an increase in annexin V-FITC positive cells by 22-fold compared to controls .
  • Antibacterial Efficacy Against Resistant Strains : Another study reported the effectiveness of thiazole compounds against antibiotic-resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .

Q & A

What are the established synthetic routes for 2-benzenesulfonamido-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Basic Research Question
Methodological Answer:
The synthesis typically involves:

  • Step 1: Cyclization of a thiazole precursor using reagents like Lawesson’s reagent (for sulfur incorporation) .
  • Step 2: Sulfonylation with benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine as catalysts) .
  • Step 3: Coupling of the thiazole core with a 3-methoxyphenyl carboxamide group via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .

Optimization Strategies:

  • Solvent Selection: Absolute ethanol or THF improves solubility of intermediates .
  • Catalysis: Glacial acetic acid (0.1–0.5 eq.) enhances reaction rates in cyclization steps .
  • Temperature Control: Reflux (70–80°C) for 4–6 hours balances yield and side-product formation .

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